Cas no 926185-85-5 ({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
![{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine structure](https://ja.kuujia.com/scimg/cas/926185-85-5x500.png)
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine 化学的及び物理的性質
名前と識別子
-
- {4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine
- Benzenemethanamine, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-
-
- インチ: 1S/C15H24N2/c1-12-7-13(2)10-17(9-12)11-15-5-3-14(8-16)4-6-15/h3-6,12-13H,7-11,16H2,1-2H3
- InChIKey: YMVFPSOLZLYHIV-UHFFFAOYSA-N
- ほほえんだ: C1(CN)=CC=C(CN2CC(C)CC(C)C2)C=C1
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-41564-0.05g |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 95.0% | 0.05g |
$52.0 | 2025-02-20 | |
Enamine | EN300-41564-0.5g |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
Enamine | EN300-41564-2.5g |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 95.0% | 2.5g |
$440.0 | 2025-02-20 | |
Aaron | AR019V55-1g |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 95% | 1g |
$335.00 | 2025-02-08 | |
A2B Chem LLC | AV38781-1g |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 95% | 1g |
$402.00 | 2024-07-18 | |
Aaron | AR019V55-100mg |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 95% | 100mg |
$133.00 | 2025-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319501-10g |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 98% | 10g |
¥24292.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319501-250mg |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 98% | 250mg |
¥2392.00 | 2024-04-25 | |
1PlusChem | 1P019UWT-250mg |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 95% | 250mg |
$183.00 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319501-5g |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine |
926185-85-5 | 98% | 5g |
¥14040.00 | 2024-04-25 |
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamineに関する追加情報
Introduction to {4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine (CAS No. 926185-85-5)
{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 926185-85-5, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a phenyl group linked to a piperidine moiety, which is further substituted with a methyl group. This specific arrangement contributes to its distinctive chemical behavior and reactivity, making it a subject of interest for researchers exploring novel therapeutic agents.
The3,5-dimethylpiperidin-1-ylsubstituent in the molecule plays a crucial role in determining its pharmacological properties. Piperidine derivatives are well-known for their role in pharmaceuticals due to their ability to enhance binding affinity and selectivity. The dimethylation at the 3 and 5 positions of the piperidine ring introduces steric hindrance, which can influence the compound's interaction with biological targets. This feature is particularly valuable in the design of drugs that require high specificity to avoid off-target effects.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such compounds. Thephenylmethanamine moiety in {4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine contributes to its solubility and metabolic stability, factors that are critical for drug efficacy and safety. Studies have shown that this structural motif can improve the bioavailability of associated drugs, making it an attractive scaffold for medicinal chemists.
In the context of drug discovery, {4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine has been explored as a potential intermediate in the synthesis of more complex molecules. Its ability to serve as a versatile building block allows for the creation of libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques have been employed to identify derivatives with enhanced potency and reduced toxicity. The compound's structural features make it particularly suitable for targeting enzymes and receptors involved in metabolic pathways relevant to diseases such as cancer and neurodegeneration.
Themolecular interactionsof {4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine with biological targets have been investigated using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide insights into how the compound binds to its intended targets, offering a basis for rational drug design. The NMR studies have revealed that thepiperidinering adopts specific conformations that facilitate binding, while the phenyl group provides additional interactions through hydrophobic effects.
One of the most promising applications of {4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine is in the development of treatments for neurological disorders. Piperidine derivatives have shown potential in modulating neurotransmitter systems, making them candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that compounds structurally related to this molecule can cross the blood-brain barrier effectively, suggesting their feasibility as therapeutic agents.
The synthesis of {4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, reducing costs and environmental impact. Green chemistry principles have been applied to minimize waste and hazardous byproducts, aligning with global efforts to promote sustainable pharmaceutical practices.
Evaluation of thetoxicological profileof {4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine is essential before it can be considered for clinical use. Animal models have been employed to assess its safety margins and potential side effects. The results from these studies indicate that the compound exhibits moderate toxicity at high doses but remains relatively safe at therapeutic concentrations. Further research is needed to fully understand its long-term effects and interactions with other medications.
Thepharmacokinetic propertiesof {4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine are another area of active investigation. Studies using mass spectrometry have provided detailed information about its absorption, distribution, metabolism, and excretion (ADME) profiles. These data are crucial for predicting how the compound will behave in vivo and for designing dosing regimens that maximize therapeutic benefit while minimizing adverse effects.
In conclusion,{4-[\ (3\ ,\ 5\ -dimeth\ ylpiperi\ dine\ -1\ -y\ l)meth\ yl]phe\ nyl}me\ thanami\ ne (CAS \ No.\ 926185\ -85\ -5) is \ a promis\ ing compoun\ d with \ significan\ t potentia\ l in phar)\ maceutical \ research\ . \ Its unique \ structur\) \ al features\ , \ includi\) \ ng \ the \ piperidine\ \ moiety\ , \ contribute\) \ s\ ) \ to\) \ i\) \t\(s\) \ pharmacologica\) \(l\) \(properties\ .\) \(Further\) \(research\) \(is\) \(needed\) \(to\) \(fully\) \(elucidate\(its) \(therapeutic\(potential\ )and\(safet)\ .\ )
926185-85-5 ({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine) 関連製品
- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)
- 956004-50-5(4-Butyryl benzonitrie)
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)
- 2248256-67-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate)
- 2137514-39-5(tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)
- 1005695-94-2(3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene-2-sulfanylideneimidazolidin-4-one)
- 2098056-10-9(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanamine)
- 899746-47-5(4-chloro-N-4-(dimethylamino)phenyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-5-carboxamide)
- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)